molecular formula C8H13N B051998 1-Methyl-2-prop-1-ynylpyrrolidine CAS No. 125038-97-3

1-Methyl-2-prop-1-ynylpyrrolidine

Cat. No.: B051998
CAS No.: 125038-97-3
M. Wt: 123.2 g/mol
InChI Key: NVLTXGMDRSJCDA-UHFFFAOYSA-N
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Description

1-Methyl-2-prop-1-ynylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a methyl group at the 1-position and a prop-1-ynyl group (propargyl group) at the 2-position. The prop-1-ynyl substituent introduces a carbon-carbon triple bond, imparting distinct electronic and steric properties to the molecule.

Properties

CAS No.

125038-97-3

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

1-methyl-2-prop-1-ynylpyrrolidine

InChI

InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3

InChI Key

NVLTXGMDRSJCDA-UHFFFAOYSA-N

SMILES

CC#CC1CCCN1C

Canonical SMILES

CC#CC1CCCN1C

Synonyms

Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-2-prop-1-ynylpyrrolidine C₈H₁₃N 1-Methyl, 2-prop-1-ynyl 123.20 High reactivity due to triple bond; potential for click chemistry or catalysis Inferred
1-(2-Methylpropenyl)pyrrolidine C₈H₁₅N 1-(2-Methyl-1-propenyl) 125.21 Lower reactivity (alkene vs. alkyne); possible use in polymer chemistry
2-[(1-Methylpyrrol-2-yl)methylidene]propanedinitrile C₁₀H₈N₄ 2-Methylene-propanedinitrile 184.20 Electron-withdrawing dinitrile group; intermediate for bioactive heterocycles (e.g., anti-cancer agents)
1-[1-(2-Methoxyphenyl)propan-2-yl]-2-methylpyrrolidine C₁₅H₂₃NO 2-Methyl, 1-(methoxyphenyl-propan-2-yl) 233.35 Aromatic substitution enhances lipophilicity; potential CNS activity due to structural similarity to alkaloids

Structural and Reactivity Analysis:

  • Electronic Effects : The prop-1-ynyl group in this compound introduces electron-deficient sp-hybridized carbons, enhancing susceptibility to nucleophilic attacks or cycloadditions (e.g., Huisgen reactions). In contrast, the propenyl group in 1-(2-Methylpropenyl)pyrrolidine offers π-bond reactivity for electrophilic additions or polymerizations .
  • Steric Considerations: The linear geometry of the triple bond minimizes steric hindrance compared to bulkier substituents like the methoxyphenyl group in the C₁₅H₂₃NO derivative, which may influence binding affinity in biological systems .
  • Biological Relevance : The dinitrile compound (C₁₀H₈N₄) demonstrates how electron-withdrawing groups can stabilize intermediates for heterocycle synthesis, a feature absent in the alkyne- or alkene-substituted analogs .

Physical Properties:

  • Molecular Weight : The methoxyphenyl derivative (233.35 g/mol) is significantly heavier than the alkyne- or alkene-substituted pyrrolidines (~123–125 g/mol), impacting solubility and diffusion rates in biological systems.
  • Polarity : The dinitrile group increases polarity, likely reducing lipid solubility compared to the hydrocarbon-substituted analogs.

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